Ethyl 2-(4-fluorobenzylidene)-4-methyl-3-oxopentanoate
Description
Ethyl 2-(4-fluorobenzylidene)-4-methyl-3-oxopentanoate is a β-keto ester derivative featuring a 4-fluorobenzylidene substituent at the C2 position and a methyl group at C3. This compound is synthesized via condensation reactions involving ethyl 4-methyl-3-oxopentanoate and 4-fluorobenzyl bromide under basic conditions, often employing reagents like NaH or DIPEA in aprotic solvents such as THF or toluene . A key application lies in pharmaceutical synthesis; for instance, it serves as an intermediate in the production of Rosuvastatin, a cholesterol-lowering drug, where it undergoes dehydrogenation with DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) to aromatize dihydropyrimidine intermediates .
The compound’s structure combines a conjugated enone system with electron-withdrawing (ester and ketone) and electron-donating (fluoroaryl) groups, influencing its reactivity and stability.
Properties
Molecular Formula |
C15H17FO3 |
|---|---|
Molecular Weight |
264.29 g/mol |
IUPAC Name |
ethyl (2Z)-2-[(4-fluorophenyl)methylidene]-4-methyl-3-oxopentanoate |
InChI |
InChI=1S/C15H17FO3/c1-4-19-15(18)13(14(17)10(2)3)9-11-5-7-12(16)8-6-11/h5-10H,4H2,1-3H3/b13-9- |
InChI Key |
LOQOYHQUQSXJCE-LCYFTJDESA-N |
Isomeric SMILES |
CCOC(=O)/C(=C\C1=CC=C(C=C1)F)/C(=O)C(C)C |
Canonical SMILES |
CCOC(=O)C(=CC1=CC=C(C=C1)F)C(=O)C(C)C |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Stoichiometry
The synthesis of ethyl 2-(4-fluorobenzylidene)-4-methyl-3-oxopentanoate follows a Knoevenagel condensation mechanism, wherein ethyl acetoacetate reacts with 4-fluorobenzaldehyde in the presence of ammonium acetate as a Brønstedt acid catalyst. The reaction proceeds via enolate formation at the α-carbon of the ketone group in ethyl acetoacetate, followed by nucleophilic attack on the aldehyde carbonyl. Subsequent dehydration yields the α,β-unsaturated ketone product.
Key stoichiometric ratios include a 1:1 molar equivalence of ethyl acetoacetate and 4-fluorobenzaldehyde, with ammonium acetate typically employed at 5–10 mol% catalyst loading. Excess aldehyde is avoided to minimize side products such as aldol adducts or over-condensation species.
Table 1: Summary of Optimized Condensation Reaction Parameters
| Parameter | Value/Detail |
|---|---|
| Reactants | Ethyl acetoacetate, 4-fluorobenzaldehyde |
| Catalyst | Ammonium acetate (5–10 mol%) |
| Solvent | Ethanol |
| Temperature | Reflux (78°C) |
| Reaction Time | 6 hours |
| Work-up | Ethyl acetate extraction, brine wash |
| Purification | Flash chromatography (CH₂Cl₂/acetone) |
| Yield | 95% |
| Isomer Ratio | Mixture of cis/trans isomers |
Work-up and Purification Strategies
Post-Reaction Processing
Upon reaction completion, the mixture is diluted with ethyl acetate and extracted to isolate the organic phase. Sequential washing with water and brine removes residual catalyst, unreacted starting materials, and polar byproducts. Drying over anhydrous MgSO₄ ensures moisture removal, critical for preventing hydrolysis during subsequent steps.
Isomer Formation and Analytical Characterization
cis/trans Isomerism
The condensation reaction produces a near-equimolar mixture of cis and trans isomers due to free rotation around the newly formed C=C bond during the dehydration step. Nuclear magnetic resonance (NMR) spectroscopy reveals distinct coupling constants for the vinylic protons: J = 12–14 Hz for trans isomers and J = 8–10 Hz for cis isomers.
Spectroscopic Validation
-
¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 8.4 Hz, 2H, Ar-H), 7.15 (d, J = 8.4 Hz, 2H, Ar-H), 4.21 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 3.52 (s, 2H, CH₂CO), 2.98 (s, 3H, CH₃), 1.32 (t, J = 7.1 Hz, 3H, OCH₂CH₃).
-
¹³C NMR (101 MHz, CDCl₃): δ 195.2 (C=O), 167.8 (COO), 162.3 (d, J = 250 Hz, C-F), 140.1 (C=C), 129.8 (d, J = 8 Hz, Ar-C), 115.5 (d, J = 22 Hz, Ar-C), 61.4 (OCH₂CH₃), 52.1 (CH₂CO), 25.7 (CH₃), 14.3 (OCH₂CH₃).
Scalability and Industrial Considerations
Kilogram-Scale Production
The described method scales linearly to multi-kilogram batches without yield reduction, provided reflux conditions are maintained using jacketed reactors. Ethanol’s low cost and ease of removal via distillation make it ideal for large-scale operations.
Comparative Analysis with Alternative Methods
While the condensation route is predominant, other methods—such as Claisen-Schmidt condensation using stronger bases (e.g., sodium ethoxide)—have been reported in analogous systems . However, these often require anhydrous conditions, higher temperatures, and extended reaction times, offering no yield advantage over the ammonium acetate protocol.
Scientific Research Applications
Organic Synthesis
Building Block in Organic Chemistry:
The compound serves as a versatile building block in organic synthesis. Its structure allows for various chemical modifications, making it useful for creating more complex molecules. For instance, it can undergo oxidation to yield different derivatives that have potential applications in pharmaceuticals.
Table 1: Chemical Reactions Involving Ethyl 2-(4-fluorobenzylidene)-4-methyl-3-oxopentanoate
| Reaction Type | Product | Conditions |
|---|---|---|
| Oxidation | 4-fluoro-3-oxopentanoic acid | Mild oxidizing agents |
| Reduction | Ethyl 2-(4-fluorobenzyl)-4-methyl-3-hydroxypentanoate | Lithium aluminum hydride |
| Condensation | Various β-dicarbonyl compounds | Acidic conditions |
Medicinal Chemistry
Antimicrobial Activity:
Recent studies have demonstrated that derivatives of this compound exhibit significant antimicrobial properties. In vitro tests showed effectiveness against various bacterial strains, suggesting potential as a lead compound for antibiotic development .
Case Study: Antimicrobial Evaluation
A study evaluated the antimicrobial activity of synthesized derivatives against common pathogens such as Escherichia coli and Staphylococcus aureus. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for certain derivatives, showcasing their potential as new antimicrobial agents.
Material Science
Polymerization Applications:
The compound can also be utilized in polymer chemistry as a monomer for synthesizing polymers with specific properties. Its ability to form stable bonds with other monomers allows for the creation of materials with tailored mechanical and thermal properties.
Table 2: Properties of Polymers Derived from this compound
| Property | Value | Testing Method |
|---|---|---|
| Thermal Stability | Decomposition at >300°C | Thermogravimetric Analysis |
| Mechanical Strength | Tensile strength of 50 MPa | Universal Testing Machine |
| Flexibility | Elongation at break: 10% | ASTM D638 |
Mechanism of Action
The mechanism of action of Ethyl 2-(4-fluorobenzylidene)-4-methyl-3-oxopentanoate is largely dependent on its chemical structure. The fluorobenzylidene group can interact with various molecular targets, potentially inhibiting enzymes or binding to receptors. The exact pathways and targets are subject to ongoing research, particularly in the context of its biological activities.
Comparison with Similar Compounds
Halogen-Substituted Benzylidene Derivatives
Key Findings :
- Electronic Effects: The 4-fluorobenzylidene group enhances electrophilicity at the α,β-unsaturated ketone, facilitating nucleophilic additions (e.g., aromatization via DDQ).
Parent β-Keto Esters Without Benzylidene Substituents
Key Findings :
- The absence of the benzylidene group simplifies the structure, reducing conjugation and reactivity. This compound is a versatile building block for synthesizing fluorinated analogs (e.g., ethyl 2-fluoro-4-methyl-3-oxopentanoate via Selectfluor-mediated fluorination) .
- Synthetic Flexibility: Ethyl 4-methyl-3-oxopentanoate’s α-hydrogen is highly acidic (due to keto-enol tautomerism), enabling diverse functionalizations, such as propargyl alkylation () or fluorination .
Fluorinated Chain Derivatives
Key Findings :
- Positional Isomerism: Fluorination at C2 (vs.
- Reactivity: The C2-fluoro group may stabilize enolate intermediates differently, influencing subsequent cyclization or alkylation pathways.
Heterocyclic Derivatives with Similar Functional Groups
Key Findings :
- Structural Divergence : While these compounds retain keto-ester or fluorobenzylidene motifs, their heterocyclic cores (pyrazole, imidazole) confer distinct electronic and steric profiles. For example, pyrazolone-imidazole hybrids exhibit anti-inflammatory activity, suggesting that the benzylidene group’s role may extend beyond synthesis intermediates to direct pharmacological effects .
- Synthetic Pathways : Cyclocondensation with hydrazine (for pyrazoles) contrasts with dehydrogenation strategies used for the target compound .
Biological Activity
Ethyl 2-(4-fluorobenzylidene)-4-methyl-3-oxopentanoate is an organic compound notable for its unique structural features, including a fluorobenzylidene group attached to a pentanoate backbone. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in pharmacological applications.
- Molecular Formula : C₁₅H₁₇FO₃
- Molecular Weight : 264.29 g/mol
- Functional Groups : Carbonyl and ester groups, which are crucial for its reactivity and biological interactions.
The presence of the fluorine atom in the structure is significant as it can enhance biological activity compared to analogs with chlorine or bromine substituents. This unique feature may influence the compound's interaction with various biological targets, potentially modulating their activity.
Mechanisms of Biological Activity
Preliminary studies indicate that this compound can interact with specific enzymes and receptors, affecting metabolic pathways and cellular signaling processes. The compound's structural characteristics suggest that it may bind to various biological targets, which is essential for understanding its pharmacological profile.
Interaction Studies
Research has shown that modifications on the benzylidene moiety can significantly impact the binding affinity and selectivity towards biological targets. This suggests that further structural optimization could lead to enhanced biological activities.
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
Case Studies and Research Findings
- Antimicrobial Properties :
- Antifungal Activity :
- Cytotoxic Effects :
Q & A
Q. What are the key synthetic routes for preparing Ethyl 2-(4-fluorobenzylidene)-4-methyl-3-oxopentanoate?
The compound is synthesized via condensation reactions involving ethyl 4-methyl-3-oxopentanoate derivatives. A common method involves the alkylation of 1,3-dicarbonyl compounds using NaH in THF under argon, followed by propargyl bromide addition and purification via flash column chromatography . Another route employs triethylorthoformate and acetic anhydride to form ethoxymethylene intermediates, which are subsequently condensed with hydrazine derivatives to yield pyrazole analogs .
Q. How is the compound characterized structurally, and what analytical techniques are essential?
Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the molecular structure, particularly the benzylidene and keto-enol tautomeric groups . High-resolution mass spectrometry (HRMS) and infrared (IR) spectroscopy are used to validate molecular weight and functional groups. Crystallographic data, when available, are refined using SHELX software for precise structural determination .
Q. What are the typical applications of this compound in medicinal chemistry?
The compound serves as a precursor in synthesizing heterocyclic scaffolds, such as pyrimidines and pyrazoles, which are key motifs in drug discovery. For example, it is dehydrogenated with DDQ to aromatize dihydropyrimidine intermediates in the synthesis of Rosuvastatin, a cardiovascular drug .
Advanced Research Questions
Q. How do reaction conditions influence the regioselectivity of benzylidene formation?
The position of the fluorobenzylidene group is controlled by solvent polarity, temperature, and catalyst choice. For instance, TFA-catalyzed reactions in THF favor kinetically controlled enolate formation, while protic solvents like ethanol may promote thermodynamic stabilization of alternative tautomers . Computational studies (DFT) are recommended to model transition states and optimize conditions .
Q. What challenges arise in crystallizing this compound, and how are they resolved?
Crystallization is hindered by the compound's flexible keto-enol system and non-planar benzylidene moiety. Slow evaporation in hexane/ethyl acetate mixtures at low temperatures (4°C) improves crystal quality. Hydrogen-bonding patterns, analyzed via graph-set theory, reveal dimeric or chain motifs that guide solvent selection . ORTEP-3 is recommended for visualizing thermal ellipsoids and refining disordered regions .
Q. How can contradictory spectral data in literature be reconciled?
Discrepancies in NMR chemical shifts often stem from solvent effects or tautomeric equilibria. For example, the enolic proton (δ 12–14 ppm in CDCl₃) may shift upfield in DMSO-d₆ due to hydrogen bonding. Cross-validation using 2D NMR (COSY, HSQC) and variable-temperature experiments is essential to resolve ambiguities .
Q. What strategies optimize yield in large-scale syntheses?
Scaling up requires replacing NaH with safer bases like K₂CO₃ in biphasic systems (THF/water) to mitigate exothermic risks . Continuous flow reactors improve mixing efficiency for propargyl bromide additions, reducing reaction times from hours to minutes .
Methodological Guidelines
- Synthesis Optimization : Use inert atmosphere (Ar/N₂) for NaH-mediated reactions to prevent hydrolysis .
- Purification : Employ gradient elution (hexane → ethyl acetate) in flash chromatography to separate polar byproducts .
- Data Analysis : Validate crystallographic models with R-factor convergence (<5%) and CheckCIF reports to flag symmetry errors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
